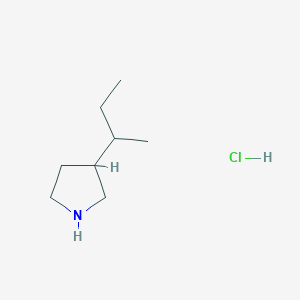

3-(Butan-2-yl)pyrrolidine hydrochloride

Description

3-(Butan-2-yl)pyrrolidine hydrochloride (CAS: 2097969-71-4) is a pyrrolidine derivative featuring a branched alkyl substituent (butan-2-yl group) at the 3-position of the pyrrolidine ring. The compound exists as a hydrochloride salt, enhancing its solubility in polar solvents, which is advantageous for pharmaceutical and synthetic applications. Pyrrolidine derivatives are widely utilized as intermediates in drug discovery due to their conformational flexibility and ability to modulate pharmacokinetic properties.

Properties

IUPAC Name |

3-butan-2-ylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-3-7(2)8-4-5-9-6-8;/h7-9H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCOHUHJUNDNEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization via Amino Acid Derivatives

A practical approach involves starting from amino acid derivatives such as 2-aminobutanoic acid, which can be condensed with ketones (e.g., 3-pentanone) and other reagents to form substituted pyrrolidines. For example, in related pyrrolidine-1-oxyl compounds, a domino reaction sequence leads to pyrrolidine ring formation with high yields. Although this example focuses on nitroxide derivatives, the underlying chemistry of ring formation and substitution is applicable.

Use of Organometallic Reagents for Substitution

The introduction of substituents like butan-2-yl groups can be achieved via nucleophilic addition of organometallic reagents (e.g., ethynylmagnesium bromide) to nitrone intermediates, followed by reduction and functional group transformations. This method allows for stereoselective control and high purity of the final substituted pyrrolidine.

Salt Formation

The final step involves treating the free base with hydrochloric acid in methanol or other solvents to form the hydrochloride salt. This step is straightforward and essential for obtaining a stable, water-soluble form of the compound.

Comparative Data Table of Preparation Parameters (Based on Analogous Pyrrolidine Compounds)

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclization of amine precursor | 2-aminobutanoic acid + 3-pentanone, domino reaction | 52-60 | Efficient ring closure with good stereochemical control |

| Nucleophilic substitution | Ethynylmagnesium bromide in THF, 24 h, ambient temperature | >80 | High conversion; stereoselective addition to nitrone intermediate |

| Reduction of nitroxide to amine | Zinc/CF3COOH, 60-65 °C | Quantitative | Converts nitroxide intermediates to amines without affecting other functional groups |

| Formation of hydrochloride salt | HCl in methanol | Quantitative | Enhances solubility and stability of the final product |

Note: The yields and conditions are inferred from related pyrrolidine derivatives due to limited direct data on this compound.

Analytical and Purity Considerations

NMR Spectroscopy: Reduction of nitroxide intermediates to amines facilitates clearer NMR spectra, avoiding line broadening caused by paramagnetic species. This method is used for purity verification and is applicable in the synthesis of substituted pyrrolidines.

Crystallization: Recrystallization from solvents such as THF or pentane-toluene mixtures is employed to purify the final product and intermediates, ensuring high purity and stereochemical integrity.

HPLC and Elemental Analysis: These techniques confirm the chemical identity and purity of the synthesized compounds, including the hydrochloride salt form.

Summary of Research Insights

The preparation of this compound involves cyclization of amino precursors, stereoselective substitution to introduce the butan-2-yl group, and salt formation with hydrochloric acid.

Analogous pyrrolidine derivatives demonstrate that organometallic reagents and reduction methods are effective tools in the synthesis, providing high yields and purity.

Analytical techniques such as NMR after reduction, crystallization, and HPLC are crucial for confirming structure and purity.

The hydrochloride salt form is preferred for its enhanced solubility and stability, facilitating further applications in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

3-(Butan-2-yl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of secondary amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C8H18ClN

- Molecular Weight : 163.69 g/mol

- CAS Number : 2097969-71-4

- IUPAC Name : 3-butan-2-ylpyrrolidine; hydrochloride

The compound features a pyrrolidine ring with a butyl group attached at the third position, which contributes to its reactivity and potential biological activity. The formation of the hydrochloride salt enhances its solubility and stability, making it suitable for various applications.

Pharmaceutical Development

3-(Butan-2-yl)pyrrolidine hydrochloride is primarily explored for its potential in drug development:

-

Drug Design :

- Its structural characteristics make it a candidate for creating new pharmacological agents, particularly in the design of inhibitors targeting specific enzymes or receptors.

- The compound's ability to form stable interactions with biological targets is under investigation for developing antiviral agents, particularly against coronaviruses .

- Biological Activity :

Chemical Synthesis Applications

The compound can be utilized in various synthetic methodologies:

- Synthesis of Derivatives :

- Catalytic Applications :

Case Study 1: Antiviral Applications

Research has indicated that pyrrolidine derivatives, including this compound, have been explored as potential inhibitors of viral replication mechanisms. A study highlighted the synthesis of α-ketoamide derivatives that showed promising activity against SARS-CoV-2 by leveraging similar structural motifs found in pyrrolidines .

Case Study 2: Anticonvulsant Activity

A series of studies have evaluated the anticonvulsant properties of pyrrolidine-based compounds. Compounds structurally related to this compound demonstrated efficacy in reducing seizure activity in animal models, suggesting a pathway for developing new treatments for epilepsy .

Mechanism of Action

The mechanism of action of 3-(Butan-2-yl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Electronic Effects : Electron-withdrawing groups (e.g., nitro in , trifluoromethoxy in ) reduce the basicity of the pyrrolidine nitrogen, altering solubility and reactivity.

Functional Utility : Boronate-containing derivatives (e.g., ) serve as cross-coupling precursors, whereas fluorinated analogs (e.g., ) are prioritized in drug discovery for metabolic stability.

Q & A

Q. How can researchers optimize the synthesis of 3-(Butan-2-yl)pyrrolidine hydrochloride to improve yield and purity?

Methodological Answer: Synthesis optimization typically involves adjusting reaction parameters such as solvent polarity, temperature, and catalyst loading. For reductive amination (a common route for pyrrolidine derivatives), use polar aprotic solvents (e.g., DMF) under nitrogen to minimize side reactions. Purification via recrystallization in ethanol/water mixtures or column chromatography with silica gel (eluent: dichloromethane/methanol gradients) can enhance purity. Monitor intermediates using TLC (Rf ~0.3–0.5 in 9:1 DCM/MeOH) and confirm final product purity via HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient). Reference analogous synthesis steps from structurally related compounds .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR in D₂O or DMSO-d₆ to confirm substituent positions. Key signals: pyrrolidine ring protons (δ 2.5–3.5 ppm), butan-2-yl CH₃ (δ 1.0–1.2 ppm).

- Mass Spectrometry (MS) : ESI-MS in positive ion mode for molecular ion [M+H]⁺. Compare calculated vs. observed m/z (e.g., C₈H₁₆ClN: calc. 161.1, observed 161.0 ± 0.2).

- IR : Detect HCl salt formation via broad O-H/N-H stretches (~2500–3000 cm⁻¹). Cross-validate with XRD for crystalline structure confirmation .

Q. What safety protocols are essential when handling this compound in vitro?

Methodological Answer:

- Use fume hoods and PPE (nitrile gloves, lab coat, goggles).

- Avoid skin contact due to potential irritation; neutralize spills with 5% sodium bicarbonate.

- Store at 2–8°C in airtight containers to prevent hygroscopic degradation.

- Dispose of waste via acid/base neutralization followed by incineration (consult EPA guidelines). Reference safety protocols from similar hydrochlorides .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound analogs in neurological targets?

Methodological Answer:

- Core Modifications : Synthesize analogs with varied alkyl chains (e.g., butan-1-yl vs. pentan-2-yl) to assess steric effects.

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) against dopamine receptors (PDB: 6CM4) to predict binding affinity.

- In Vitro Assays : Measure IC₅₀ in HEK293 cells transfected with hDAT/SERT. Compare with reference compounds (e.g., UKCP-110, a pyrrolidine derivative with known dopaminergic activity) .

Q. What strategies resolve contradictions in solubility data for this compound across different studies?

Methodological Answer:

- Standardize Conditions : Measure solubility in buffered solutions (pH 2–7.4) at 25°C using UV-Vis (λmax ~210 nm).

- Account for Polymorphism : Perform DSC/TGA to identify hydrate/anhydrous forms.

- Cross-Validate : Compare with structurally similar compounds (e.g., 3-(trifluoromethyl)pyrrolidine hydrochloride, which shows pH-dependent solubility shifts) .

Q. How can enantiomeric purity of this compound be ensured during asymmetric synthesis?

Methodological Answer:

- Chiral Catalysts : Use (R)-BINAP or Jacobsen’s catalyst for enantioselective reductive amination.

- Analytical Chiral HPLC : Utilize Chiralpak AD-H column (hexane/isopropanol 90:10) to determine enantiomeric excess (ee >98%).

- Dynamic Resolution : Apply enzymatic resolution with lipases (e.g., CAL-B) to separate diastereomers .

Q. What experimental designs assess the compound’s stability under physiological conditions?

Methodological Answer:

- Forced Degradation : Expose to pH 1–9 buffers (37°C, 72 hrs) and analyze degradation products via LC-MS.

- Oxidative Stress : Treat with 0.3% H₂O₂ and monitor pyrrolidine ring oxidation (e.g., formation of pyrrolidone).

- Light/Heat Stability : Accelerate aging under ICH Q1B guidelines (e.g., 40°C/75% RH for 6 months) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity of this compound across cell lines?

Methodological Answer:

- Cell Line Validation : Ensure consistent passage numbers and authentication (e.g., STR profiling).

- Assay Normalization : Use internal controls (e.g., β-galactosidase) to correct for viability differences.

- Meta-Analysis : Compare with SAR data from analogs (e.g., 3-(1-phenylethyl)pyrrolidine hydrochloride, which shows cell-type-dependent IC₅₀ shifts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.